molecular formula C16H21BrN2O B7871730 (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B7871730
M. Wt: 337.25 g/mol
InChI Key: WMPTXERVFICGDJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group attached to a methanone moiety, which is further connected to a piperidinyl and pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the piperidinyl group.

    (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)ethanone: Similar structure with an ethanone moiety instead of methanone.

Uniqueness

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone is unique due to the presence of both piperidinyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(4-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-3-13(4-6-14)16(20)19-11-7-15(8-12-19)18-9-1-2-10-18/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPTXERVFICGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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